1-(3-Bromobenzyl)-3-ethylurea
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Overview
Description
1-(3-Bromobenzyl)-3-ethylurea is an organic compound that belongs to the class of ureas It features a bromobenzyl group attached to the nitrogen atom of an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-3-ethylurea typically involves the reaction of 3-bromobenzylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromobenzylamine+Ethyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-3-ethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(3-Bromobenzyl)-3-ethylurea has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-3-ethylurea involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The ethylurea moiety may also play a role in the compound’s overall biological activity. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 1-(3-Bromobenzyl)-3-methylurea
- 1-(3-Bromobenzyl)-3-phenylurea
- 1-(3-Bromobenzyl)-3-cyclohexylurea
Comparison: 1-(3-Bromobenzyl)-3-ethylurea is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity Compared to its analogs, the ethyl group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C10H13BrN2O/c1-2-12-10(14)13-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H2,12,13,14) |
InChI Key |
KAXXRSJDIKUCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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